

sterigmatocystin occurrence in grains and roughage

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Compound Focus: Sterigmatocystine

CAS No.: 10048-13-2

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Occurrence in Grains and Roughage

Sterigmatocystin contaminates various agricultural commodities globally. The table below summarizes reported occurrence and concentration levels.

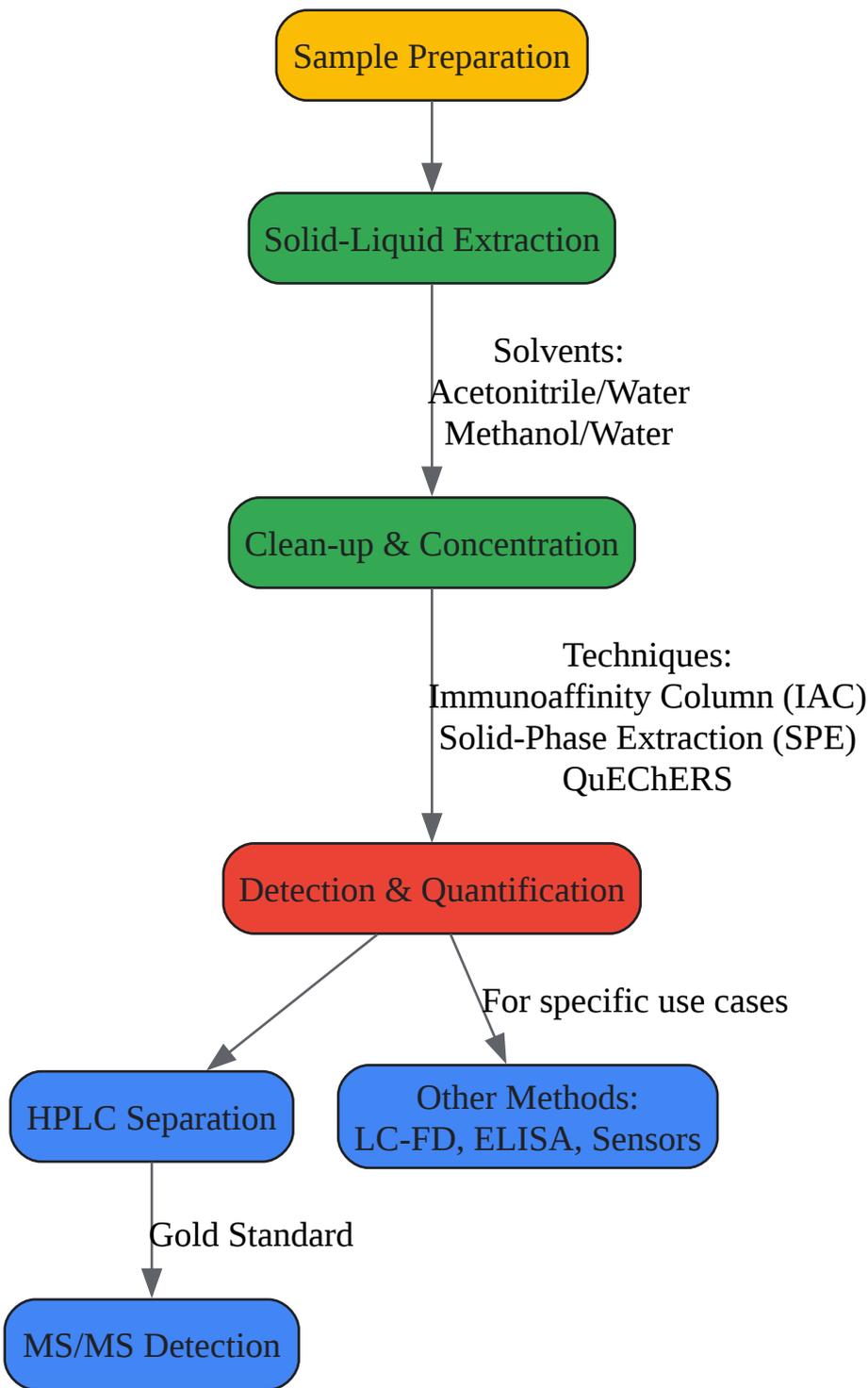
Commodity Category	Specific Commodities	Reported Concentration Range (µg/kg)	Key Producing Fungi	Context / Notes
Cereals & Grains	Wheat, maize (corn), rice, oats, rye, grain products (bread, noodles, baked sweets) [1] [2] [3]	0.01 - 5.70 [2]	<i>Aspergillus versicolor</i> , <i>A. nidulans</i> [4] [5]	Contamination is strongly linked to poor storage conditions (warm temperatures, high humidity) [3] [4].
Animal Feed & Roughage	Feed mixtures, grass, barley, corn, silage, straw, hay, sunflower cake [6] [7]	0.7 - 2.2 (in naturally contaminated feed); ~8000 in one case of cattle poisoning [7] [5]	<i>Aspergillus versicolor</i> , <i>A. nidulans</i> [4] [5]	An EFSA opinion highlights the need for more data on exposure from feed [2].

Commodity Category	Specific Commodities	Reported Concentration Range ($\mu\text{g}/\text{kg}$)	Key Producing Fungi	Context / Notes
Other Foodstuffs	Cheese, nuts (pecan, pistachio), spices (chilli, pepper, fennel), coffee beans, beer [8] [1] [9]	Varies by matrix	<i>Aspergillus versicolor</i> , <i>A. nidulans</i> , and other <i>Aspergillus</i> spp. [10] [4]	Spices like fennel are a noted concern due to climate and processing conditions [9].

Analytical Methodologies

Accurate determination of STE requires sensitive and selective methods. The European Food Safety Authority (EFSA) recommends an analytical method with a **Limit of Quantification (LOQ) of less than 1.5 $\mu\text{g}/\text{kg}$** [2].

The general workflow and key modern techniques are summarized below.



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Experimental workflow for STE analysis

Detailed Protocol Example: LC-MS/MS Analysis

This method is considered the gold standard for sensitivity and specificity [2].

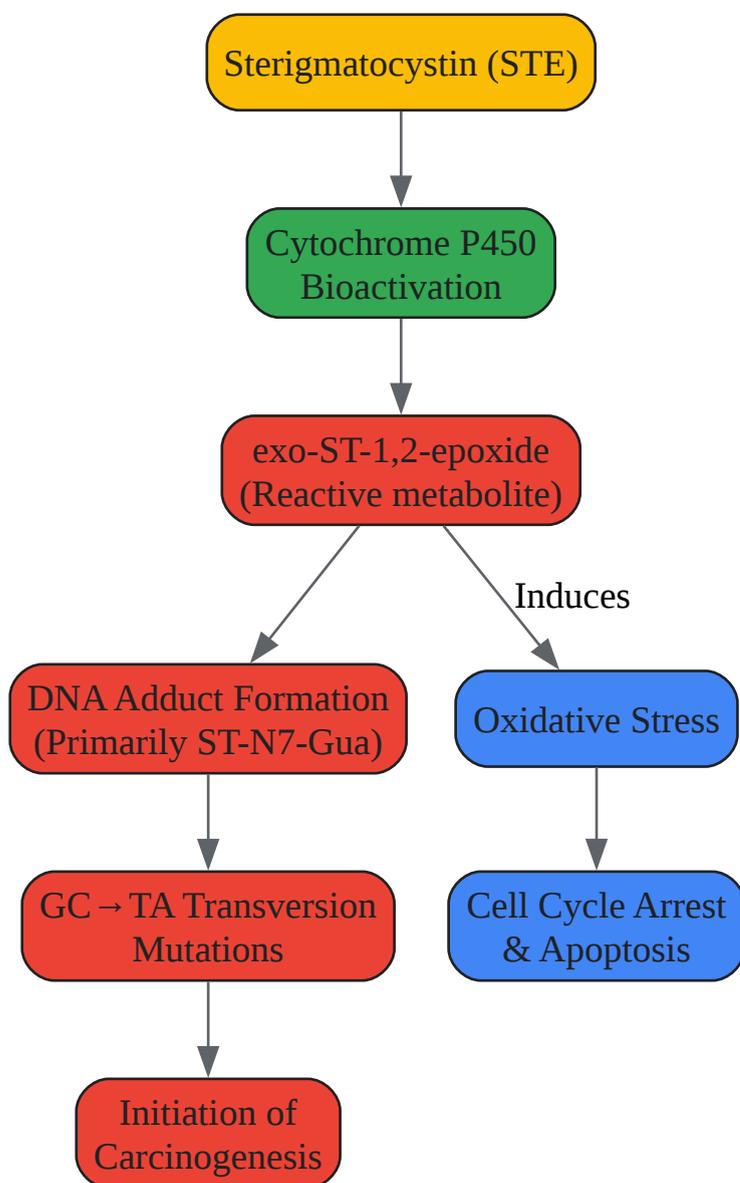
- **Sample Preparation:**
 - **Extraction:** Weigh 5 g of homogenized sample. Add 20 mL of extraction solvent (e.g., Acetonitrile/Water 84:16, v/v, or acidified Acetonitrile/Water). Shake vigorously for 30 minutes [2].
 - **Clean-up:** Pass the extract through a selective clean-up column. **Immunoaffinity Columns (IAC)** specific for STE provide high purification [8]. Alternatives include **Myco SPE cartridges** or molecularly imprinted polymers (**MIPs**) [2]. Elute the toxin with a small volume of pure methanol or acetonitrile.
 - **Concentration:** Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute the residue in a precise volume of mobile phase (e.g., 2 mM ammonium acetate in acetonitrile) for injection [2].
- **Instrumental Analysis (LC-MS/MS):**
 - **Chromatography:** Use a C18 column (e.g., 150 mm x 2.1 mm, 3 μ m). Maintain the column at 40°C. The mobile phase is a gradient of (A) 2 mM ammonium acetate in water and (B) 2 mM ammonium acetate in acetonitrile, at a flow rate of 0.3 mL/min [2].
 - **Mass Spectrometry:** Employ **electrospray ionization (ESI)** in positive mode. Monitor specific multiple reaction monitoring (MRM) transitions for STE. For example: Precursor ion > product ion (e.g., 325 > 310 for quantification). Using an internal standard (e.g., deuterated STE) is highly recommended for accuracy [7].
- **Performance Metrics:** A properly validated method can achieve an **LOD of 0.02-0.03 μ g/kg** and an **LOQ of 0.05-0.09 μ g/kg**, with recovery rates between **86-102%** for cereals [2].

Toxicology and Molecular Mechanisms

STERigmatocystin is classified by the IARC as a **Group 2B carcinogen** (possibly carcinogenic to humans) [5] [6] [2]. Its toxicity stems from complex mechanisms.

Metabolic Activation and DNA Damage

STE requires metabolic activation to exert its genotoxic effects. The primary mechanism involves cytochrome P450 enzymes forming a highly reactive **exo-ST-1,2-epoxide** [3] [4]. This epoxide intercalates into DNA and forms covalent adducts, primarily at guanine N-7 positions (**ST-N7-Gua**) [3] [4]. These adducts can lead to **GC → TA transversion mutations** during DNA replication, a hallmark of its mutagenic signature [3]. If unrepaired, these mutations can activate oncogenes or inactivate tumor suppressor genes like TP53, initiating carcinogenesis [3] [4].



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STE metabolic activation and toxicity pathway

Other Cellular Effects

Beyond genotoxicity, STE induces:

- **Oxidative Stress:** STE depletes glutathione and promotes the production of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to cellular macromolecules [4].
- **Cytotoxicity and Apoptosis:** It can induce cell cycle arrest (e.g., in the G2 phase) and trigger apoptotic pathways, contributing to organ damage, particularly in the liver and kidneys [4] [6].
- **Immunotoxicity:** Studies indicate STE can modulate the immune system, including altering the number of regulatory T-cells and plasmacytoid dendritic cells, potentially suppressing immune responses [4].

Regulatory Status and Future Directions

Currently, **no country has specific legislation for STE limits in food and feed** [5] [2]. Before joining the EU, the Czech Republic and Slovakia set a limit of 5 µg/kg for certain cereals and milk, but there is no unified EU regulation [2]. The major regulatory gap is the lack of extensive occurrence data, which EFSA has identified as a barrier to reliable dietary exposure assessment [2].

Future efforts should focus on:

- **Generating Robust Occurrence Data:** Widespread monitoring using sensitive and validated methods is needed to assess exposure levels truly [2].
- **Developing Mitigation Strategies:** Research into physical, chemical, and biological methods to reduce fungal growth and STE production in stored commodities is crucial [4].
- **Elucidating Toxicity in Mixtures:** Since food can be contaminated with multiple mycotoxins, research into the combined toxic effects of STE with other prevalent mycotoxins is essential for a complete risk assessment [4].

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